molecular formula C8H7NO B044290 5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 31170-78-2

5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No. B044290
CAS RN: 31170-78-2
M. Wt: 133.15 g/mol
InChI Key: ZULJQRMXUOTWBU-UHFFFAOYSA-N
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Description

“5H-cyclopenta[b]pyridin-7(6H)-one” is a chemical compound . It is a derivative of cyclopenta[b]pyridine , which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, which are related to “5H-cyclopenta[b]pyridin-7(6H)-one”, has been achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .

Scientific Research Applications

  • Pharmaceuticals and Antimicrobials : 6,7-dihydro-5H-cyclopenta[b] pyridine is crucial in pharmaceuticals, bactericides, and antimicrobials. It shows potential for use in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

  • Metal Complex Synthesis : 5,5?-Bi-5H-cyclopenta[2,1-b;3,4-b′]dipyridinylidene serves as a new bridging ligand for metal complexes, useful for synthesizing complexes with 2,2′-bipyridine (Marianne Riklin, A. V. Zelewsky, 1996).

  • Anticancer Applications : Novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives synthesized using this compound have shown promising anticancer activity against certain cancer cell lines (H. Behbehani et al., 2020).

  • Polymer Chemistry : Strained imino-cyclopenta[b]pyridines are highly active in ethylene polymerization, leading to the production of highly branched unsaturated polyethylenes (Youfu Zhang et al., 2017).

  • Synthesis of Cefpirome : Various synthetic methods for 6,7-dihydro-5H-cyclopentapyridine, important for synthesizing cefpirome, have been developed. This compound also has potential antiulcer and anticancer properties (Chen Li-gong, 2004).

  • Fluorescent Ligands : The compound 1,5-dihydro-2H-cyclopenta(1,2-b:5,4-b')dipyridin-2-imine (4) has strong fluorescence properties, making it potentially useful as a bi- or tridentate ligand (A. Baysal et al., 2007).

  • Synthetic Route Efficiency : A new synthetic route provides a high yield and purity for 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in cefpirome (J. Zhou et al., 2013).

  • Synthetic Methodologies : Various studies have focused on developing efficient synthetic methodologies for producing derivatives of 5H-cyclopenta[b]pyridin-7(6H)-one, demonstrating its versatile applications in pharmaceuticals, anticancer agents, polymer chemistry, and ligand synthesis for metal complexes.

properties

IUPAC Name

5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJQRMXUOTWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452889
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-cyclopenta[b]pyridin-7(6H)-one

CAS RN

31170-78-2
Record name 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Rizzo-Aguiar, CAD Sousa, X Garcia-Mera… - Chemical Data …, 2016 - Elsevier
In this work, the synthesis of several racemic derivatives of 1-pyrindane as rasagiline analogues is described. The 1-pyrindane moiety was functionalised at C-7 position to afford the …
Number of citations: 3 www.sciencedirect.com
M Sakairi, M Kogami, M Torii, Y Kuno… - …, 2012 - thieme-connect.com
G protein-coupled receptor 119 (GPCR 119 (GPR119)) agonists have received considerable attention as a promising therapeutic option for treatment of type 2 diabetes mellitus. …
Number of citations: 5 www.thieme-connect.com
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org
DH Woodmansee - 2010 - Cuvillier Verlag
Number of citations: 5

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